![molecular formula C9H15ClN4 B4544427 6-chloro-N~4~-(3-methylbutyl)-2,4-pyrimidinediamine](/img/structure/B4544427.png)
6-chloro-N~4~-(3-methylbutyl)-2,4-pyrimidinediamine
Description
6-chloro-N4-(3-methylbutyl)-2,4-pyrimidinediamine is a compound with a complex molecular structure. It belongs to the class of compounds known as pyrimidines, which are important in various biological and chemical contexts.
Synthesis Analysis
The synthesis of pyrimidines, including 6-chloro-N4-(3-methylbutyl)-2,4-pyrimidinediamine, often involves complex chemical reactions. A typical approach includes reactions like nucleophilic substitution and coupling reactions, as seen in the synthesis of similar compounds such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by planar six-membered rings. The analysis of similar compounds, such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, shows significant displacements of ring-substituent atoms from the plane and polarization of electronic structures (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
Pyrimidines, including 6-chloro-N4-(3-methylbutyl)-2,4-pyrimidinediamine, often engage in hydrogen bonding and show reactivity toward various reagents. These compounds can undergo reactions such as rearrangement, substitution, and coupling (Schober & Kappe, 1988).
Physical Properties Analysis
The physical properties of pyrimidines can be influenced by their molecular structure. For instance, similar compounds like 2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride exhibit properties such as crystal packing stabilized by intermolecular hydrogen bonds and weak π-π stacking interactions (Zhang, Huang, Cai, Xu, & Sun, 2013).
Chemical Properties Analysis
The chemical properties of pyrimidines are defined by their electronic and molecular structure. For example, the synthesis and properties of compounds like 4,6-bis(4-chloroformylphenylthio)pyrimidine indicate their reactivity, solubility, and potential applications in various fields (Zhang, Bai, Li, Shengru, Wang, & Yang, 2013).
properties
IUPAC Name |
6-chloro-4-N-(3-methylbutyl)pyrimidine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4/c1-6(2)3-4-12-8-5-7(10)13-9(11)14-8/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMJEDPJWFALRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=CC(=NC(=N1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N~4~-(3-methylbutyl)pyrimidine-2,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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